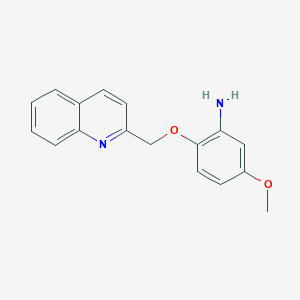
5-methoxy-2-(quinolin-2-ylmethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-(quinolin-2-ylmethoxy)aniline is an organic compound with the molecular formula C17H16N2O2 and a molecular weight of 280.32 g/mol This compound is characterized by the presence of a quinoline moiety attached to an aniline ring via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(quinolin-2-ylmethoxy)aniline typically involves the reaction of 5-methoxyaniline with 2-chloromethylquinoline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the methoxy group of the aniline attacks the chloromethyl group of the quinoline, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(quinolin-2-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Compounds with substituted functional groups on the aniline or quinoline rings.
Scientific Research Applications
5-methoxy-2-(quinolin-2-ylmethoxy)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(quinolin-2-ylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-methoxy-2-(quinolin-8-ylmethoxy)aniline: Similar structure but with the quinoline moiety attached at a different position.
5-methoxy-2-(quinolin-3-ylmethoxy)aniline: Another structural isomer with the quinoline moiety attached at the 3-position.
Uniqueness
5-methoxy-2-(quinolin-2-ylmethoxy)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-2-(quinolin-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-8-9-17(15(18)10-14)21-11-13-7-6-12-4-2-3-5-16(12)19-13/h2-10H,11,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHXAEDRSXKRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
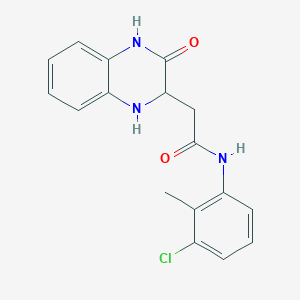
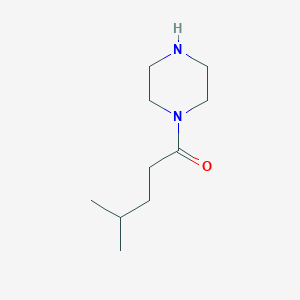
![methyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B6142907.png)
![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)
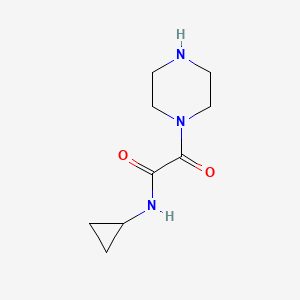
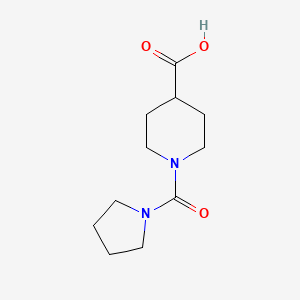
![N-methyl-2-({[3-(trifluoromethyl)phenyl]methyl}amino)acetamide](/img/structure/B6142949.png)
![N-ethyl-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6142953.png)
![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)
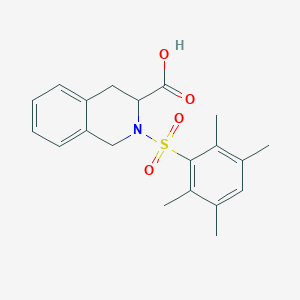
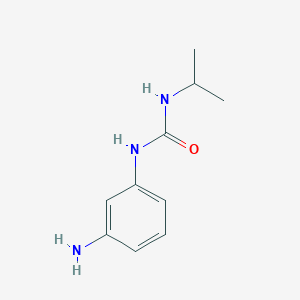
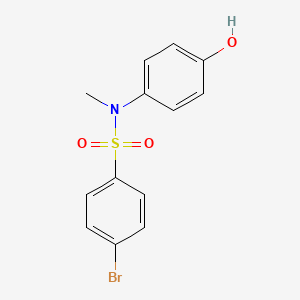
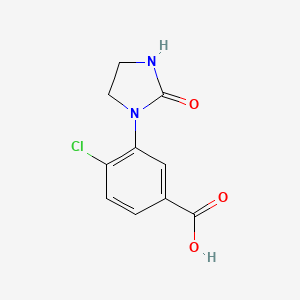
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
